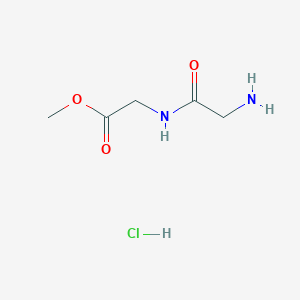

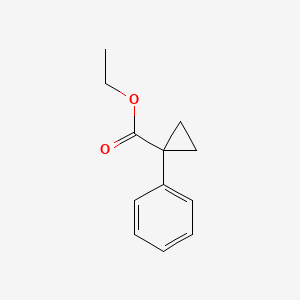

Ethyl 1-phenylcyclopropanecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-phenylcyclopropanecarboxylate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and reactions, particularly focusing on 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor to ethylene, a simple alkene that plays a significant role as a plant hormone. Ethylene is involved in various plant processes, including fruit ripening and response to stress. The papers provided delve into the biosynthesis of ethylene from ACC and the interactions between plants and bacteria mediated by ethylene and ACC .

Synthesis Analysis

The synthesis of ethylene from ACC is a well-studied process in plants. The paper titled "Structure of 1-aminocyclopropane-1-carboxylate synthase, a key enzyme in the biosynthesis of the plant hormone ethylene" describes the crystal structure of ACC synthase, a vitamin B6-dependent enzyme that catalyzes the conversion of ACC to ethylene . This enzyme shares structural similarities with aspartate aminotransferase, despite having a different catalytic activity. The study provides insights into the mechanistic roles of active site residues in the enzyme, which could be useful for designing inhibitors with agricultural applications .

Molecular Structure Analysis

The molecular structure of ACC synthase, as revealed by the crystallography study, shows that the enzyme has a similar fold and active site to aspartate aminotransferase. This structural information, combined with biochemical data, allows for a comparative analysis of the enzyme's mechanism, which is crucial for understanding how ACC is converted to ethylene .

Chemical Reactions Analysis

The conversion of ACC to ethylene involves several chemical reactions. One study describes the oxidation of ACC by molecular oxygen in the presence of dihydropyridine, Mn(II) ion, and flavin mononucleotide, which reproduces the ethylene-forming reaction observed in plant tissues . Another study discusses the formation of ethylene from ACC using a system containing lipid hydroperoxides, Mn2+, and pyridoxal 5'-phosphate, suggesting that free radicals and a PP-Mn complex may be involved in the reaction .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed in the provided papers, the studies do highlight the importance of ACC as a precursor to ethylene and the role of various cofactors and conditions in the conversion process. The interaction of ACC with enzymes, cofactors, and radicals suggests a complex network of reactions that lead to the production of ethylene, which then influences plant growth and development .

Relevance to this compound

Although the provided papers do not specifically address this compound, the insights into the biosynthesis of ethylene from ACC and the molecular structures involved in this process are relevant to the broader understanding of cyclopropane-containing compounds and their reactions. The research on ACC synthase and the chemical reactions converting ACC to ethylene could potentially inform the synthesis and study of related cyclopropane derivatives, including this compound .

科学的研究の応用

Ethylene Inhibition and Postharvest Preservation

Ethylene plays a crucial role in the ripening process of many fruits and vegetables. Research on ethylene action inhibitors, like 1-methylcyclopropene (1-MCP), shows significant advances in understanding how to control the ripening and senescence processes to extend the shelf life of agricultural products. 1-MCP has been effective in a wide range of fruits, vegetables, and floriculture crops, offering a tool for major advances in postharvest biology and technology (Blankenship & Dole, 2003).

The commercial application of 1-MCP and its effects on fruits and vegetables have been extensively researched. This inhibitor of ethylene perception has led to rapid adoption in the apple industry and shows potential for other products. Its role in delaying senescence and improving product quality during postharvest storage is notable, with various physiological and biochemical responses being affected (Watkins, 2006).

Novel Applications and Technologies

- The development of controlled release packaging systems incorporating ethylene action inhibitors represents a new frontier in postharvest technology. Such systems aim to improve safety, maintain quality, and extend the shelf life of fresh produce by stabilizing and controlling the release of active compounds like ethylene and 1-MCP. Research into these technologies and their commercial potential is ongoing, with a focus on understanding the interactions between active compounds and packaging materials (Chen et al., 2020).

Safety and Hazards

特性

IUPAC Name |

ethyl 1-phenylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-11(13)12(8-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTKZIORFMEULA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519404 |

Source

|

| Record name | Ethyl 1-phenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87328-17-4 |

Source

|

| Record name | Ethyl 1-phenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)